2,4-Dichlorphenacylthiocyanat

Übersicht

Beschreibung

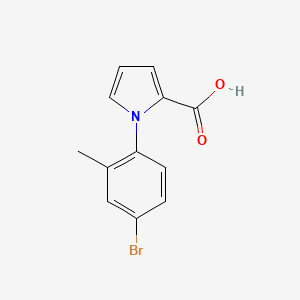

2,4-Dichlorophenacyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a thiocyanate group (-SCN) attached to a 2,4-dichlorophenyl ring and an oxoethyl group.

Wissenschaftliche Forschungsanwendungen

2,4-Dichlorophenacyl thiocyanate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of various sulfur-containing compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

Target of Action

It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), which is known to target plant growth hormones, specifically auxins .

Mode of Action

2,4-d, a structurally similar compound, is known to act as a synthetic auxin, inducing uncontrolled growth and eventually death in susceptible plants . It’s absorbed through the leaves and translocated to the meristems of the plant .

Biochemical Pathways

The tfda gene, which encodes α-ketoglutarate-dependent dioxygenase, catalyzes the first step of the 2,4-d degradation pathway . This enzyme might play a role in the biochemical pathways affected by 2,4-Dichlorophenacyl thiocyanate.

Pharmacokinetics

The safety data sheet suggests that if inhaled or ingested, the compound should be removed from the body as quickly as possible .

Result of Action

Based on its structural similarity to 2,4-d, it may cause uncontrolled growth and eventual death in susceptible plants .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichlorophenacyl thiocyanate. For instance, the safety data sheet advises against letting the chemical enter drains and recommends storing it in a well-ventilated place .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenacyl thiocyanate typically involves the reaction of 2,4-dichlorophenylacetic acid with thiocyanate salts. One common method is the reaction of 2,4-dichlorophenylacetic acid with ammonium thiocyanate in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 2,4-Dichlorophenacyl thiocyanate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The product is typically isolated by filtration and purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichlorophenacyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed to form 2,4-dichlorophenylacetic acid and thiocyanic acid.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like sodium borohydride (NaBH4) are used for reduction.

Major Products Formed

Substitution Reactions: Various substituted thiocyanates and isothiocyanates.

Hydrolysis: 2,4-Dichlorophenylacetic acid and thiocyanic acid.

Oxidation and Reduction: Sulfonyl derivatives and thiol derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group (-NCO) instead of a thiocyanate group.

2,4-Dichlorophenoxyacetic acid: Contains a phenoxyacetic acid group instead of a thiocyanate group.

2,4-Dichlorobenzyl alcohol: Contains a benzyl alcohol group instead of a thiocyanate group.

Uniqueness

2,4-Dichlorophenacyl thiocyanate is unique due to the presence of both the thiocyanate and oxoethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in organic synthesis, biological research, and industrial processes.

Eigenschaften

IUPAC Name |

[2-(2,4-dichlorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNNFKLKIQXPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559802 | |

| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125488-14-4 | |

| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

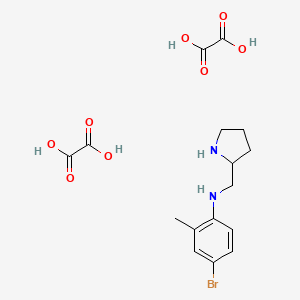

![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)

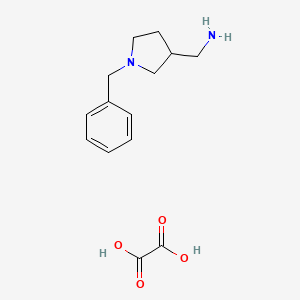

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)

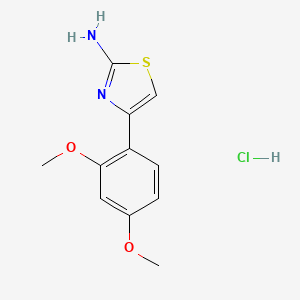

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)